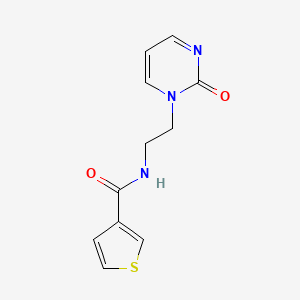

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(2-oxopyrimidin-1-yl)ethyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c15-10(9-2-7-17-8-9)12-4-6-14-5-1-3-13-11(14)16/h1-3,5,7-8H,4,6H2,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWJJWYDCSOHRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1)CCNC(=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-3-carboxamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and an amidine.

Attachment of the Ethyl Linkage: The ethyl linkage is introduced via an alkylation reaction using an appropriate alkyl halide.

Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the thiophene carboxylic acid and an amine.

Industrial Production Methods

Industrial production of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-3-carboxamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-3-carboxamide

The synthesis of this compound typically involves multiple steps:

- Formation of the Pyrimidine Ring : Achieved through a condensation reaction between a β-diketone and an amidine.

- Attachment of the Ethyl Linkage : Introduced via an alkylation reaction using an appropriate alkyl halide.

- Formation of the Thiophene Ring : Synthesized through cyclization involving a dicarbonyl compound and elemental sulfur.

- Amidation Reaction : The final step involves forming the carboxamide group through an amidation reaction between thiophene carboxylic acid and an amine.

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-3-carboxamide has been investigated for its potential biological activities, which include:

- Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties, suggesting this compound may also be beneficial in treating oxidative stress-related diseases.

- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially aiding in the treatment of conditions such as asthma and rheumatoid arthritis, as indicated by studies on related pyrimidine derivatives .

Pharmacological Applications

Research indicates that N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-3-carboxamide could serve various pharmacological purposes:

| Application | Description |

|---|---|

| Antioxidant | Potential to mitigate oxidative stress in cells. |

| Enzyme Inhibition | May inhibit enzymes relevant to inflammatory conditions (e.g., AICARFT). |

| Antiviral | Investigated for activity against viral proteases like SARS-CoV-2 PLpro. |

Case Studies

- Antioxidant Studies : Research on related compounds has shown that they can effectively scavenge free radicals, indicating that N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-3-carboxamide may exhibit similar properties.

- Enzyme Inhibition : A study demonstrated that derivatives of this compound could inhibit AICARFT, an enzyme involved in nucleotide biosynthesis, suggesting potential applications in cancer therapy .

- Antiviral Activity : The compound has been evaluated for its ability to inhibit SARS-CoV-2 papain-like protease (PLpro), a critical enzyme for viral replication and immune evasion .

Material Science Applications

In addition to its biological applications, N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-3-carboxamide exhibits interesting electronic properties due to the conjugation between its pyrimidine and thiophene rings. These properties make it a candidate for:

- Organic Electronics : Potential use in organic photovoltaic cells or organic light-emitting diodes (OLEDs).

- Sensors : Its electronic characteristics could be harnessed in chemical sensors or biosensors.

Mechanism of Action

The mechanism of action of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-3-carboxamide depends on its specific application:

Biological Targets: In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, modulating their activity. This could involve interactions with active sites or allosteric sites, leading to inhibition or activation of the target.

Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation between the pyrimidine and thiophene rings, which can affect its conductivity and charge transport characteristics.

Comparison with Similar Compounds

Key Structural Features :

- 2-Oxopyrimidinone: A hydrogen-bond acceptor that may interact with biological targets.

- Ethyl linker : Provides conformational flexibility for optimal binding.

Calculated Molecular Properties :

- Molecular Formula : C₁₁H₁₁N₃O₂S (inferred from structure).

- Molecular Weight : ~265.29 g/mol.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes critical differences between the target compound and its analogs:

Key Findings from Comparative Analysis

Core Heterocycle Variations: Pyrimidinone vs. The pyridazinone analog in includes a triazole group, which introduces additional hydrogen-bonding sites . Oxofuran Derivatives (): Compounds with oxofuran cores (e.g., ethyl 2-[2-oxo-5-phenylfuran-3-ylideneamino]-thiophene carboxylate) demonstrate analgesic activity, suggesting that the oxopyrimidinone in the target may similarly modulate pain pathways but with distinct electronic properties .

Substituent Effects: Protective Groups (): Fmoc-PNA-C(Bhoc)-OH incorporates bulky protective groups (Fmoc, Bhoc) for PNA synthesis, reducing bioavailability compared to the target compound’s simpler structure . Triazole vs.

Biological Activity Trends: Analogs with oxo-heterocycles (e.g., pyrimidinone, furan) show promise in enzyme inhibition (HCV NS5B polymerase, PARP-1) and analgesia, implying the target compound may share mechanistic pathways . The absence of bulky substituents in the target compound may improve pharmacokinetic properties (e.g., absorption, metabolism) relative to Fmoc-PNA-C(Bhoc)-OH .

Biological Activity

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and research findings related to its pharmacological properties.

The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-3-carboxamide typically involves several key steps:

- Formation of the Pyrimidine Ring : This is achieved through a condensation reaction between a β-diketone and an amidine.

- Attachment of the Ethyl Linkage : An alkylation reaction introduces the ethyl group using an appropriate alkyl halide.

- Formation of the Thiophene Ring : Cyclization involving a dicarbonyl compound and elemental sulfur leads to thiophene formation.

- Amidation Reaction : The final step is the formation of the carboxamide group through an amidation reaction between thiophene carboxylic acid and an amine.

The biological activity of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-3-carboxamide is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. This interaction can modulate their activity, potentially leading to therapeutic effects.

Pharmacological Applications

Research indicates that this compound may possess several pharmacological properties:

- Antioxidant Activity : Similar compounds have demonstrated significant antioxidant potency, suggesting that N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-3-carboxamide could also exhibit similar properties, making it a candidate for treating oxidative stress-related diseases .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be beneficial in treating conditions like asthma and rheumatoid arthritis, as suggested by studies on related pyrimidine derivatives .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into potential applications:

- Antioxidant Studies : In vitro assays have shown that derivatives with similar structures exhibit antioxidant activities comparable to ascorbic acid. This suggests that N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-3-carboxamide may also function as a potent antioxidant .

- Molecular Docking Studies : Molecular docking analyses have been conducted on related compounds to assess their binding affinity with proteins involved in oxidative stress pathways. These studies indicate that structural modifications can enhance binding efficiency, which may be applicable to N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-3-carboxamide .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-3-carboxamide and its derivatives?

- Methodological Answer : The compound is synthesized via multi-step reactions involving coupling agents and solvent optimization. For example, intermediates are prepared by reacting thiophene-3-carboxylic acid derivatives with amines in polar aprotic solvents (e.g., DMF) using coupling agents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP). Final purification is achieved via column chromatography or recrystallization . Key steps include protecting group strategies (e.g., trifluoroacetamide removal with triethylamine hydrochloride) and pH-controlled precipitations .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Structural confirmation relies on:

- 1H/13C/19F NMR : To verify proton environments, carbon frameworks, and fluorine substituents (e.g., trifluoroacetamide groups) .

- IR spectroscopy : To identify carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .

- Mass spectrometry (LRMS/HRMS) : For molecular weight validation and fragmentation pattern analysis .

Q. What in vitro assays are commonly used to evaluate its bioactivity, such as tau aggregation inhibition?

- Methodological Answer : Two primary assays are employed:

- Thioflavin T fluorescence assay : Measures inhibition of tau fibril formation by monitoring fluorescence intensity changes at 450 nm excitation/485 nm emission .

- Filter trap assay : Quantifies insoluble tau aggregates retained on cellulose acetate membranes after detergent treatment . Both assays require standardized tau protein (e.g., 4R tau) and heparin-induced aggregation protocols .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with sensitive functional groups (e.g., allyloxy or cyclopropylamino substituents)?

- Methodological Answer :

- Solvent selection : Use DMF for solubility of polar intermediates; methanol/water mixtures for controlled hydrolysis .

- Temperature control : Heating at 50–60°C minimizes side reactions during amide bond formation .

- Catalyst optimization : N,N-diisopropylethylamine (DIPEA) enhances coupling efficiency in the presence of steric hindrance .

Q. How can contradictions in bioactivity data across studies be resolved?

- Methodological Answer :

- Orthogonal assays : Combine Thioflavin T (solution-phase) and filter trap (aggregate quantification) to cross-validate results .

- Dose-response curves : Test compounds at multiple concentrations (e.g., 1–100 μM) to account for assay sensitivity thresholds .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates .

Q. How to design structure-activity relationship (SAR) studies for thiophene carboxamide derivatives?

- Methodological Answer :

- Core modifications : Vary substituents on the pyrimidinone ring (e.g., fluorophenyl vs. adamantyl) to assess steric/electronic effects on tau binding .

- Side-chain functionalization : Introduce groups like cyclopropylamino or allyloxy to evaluate hydrogen bonding or π-π stacking contributions .

- Bioisosteric replacement : Substitute thiophene with furan or benzothiophene to probe scaffold flexibility .

Q. How to assess chemical stability under physiological conditions (e.g., pH, oxidative stress)?

- Methodological Answer :

- Forced degradation studies : Expose the compound to 0.1% H₂O₂ (oxidation), 0.1 M HCl/NaOH (hydrolysis), and UV light (photolysis) at 37°C. Monitor degradation via HPLC and LC-MS .

- Kinetic analysis : Calculate half-life (t₁/₂) under each condition to prioritize stable derivatives .

Q. What computational strategies predict interactions with biological targets like tau or kinases?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger to model binding poses in tau’s microtubule-binding region (PDB: 5O3T) .

- QSAR modeling : Train models on IC₅₀ data from analogs to identify critical descriptors (e.g., logP, polar surface area) .

- MD simulations : Simulate 100-ns trajectories in explicit solvent to assess binding site stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.